2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-20-11-13-21(14-12-20)31-24(16-33-23-10-4-8-19-9-5-15-28-25(19)23)29-30-26(31)34-17-22(32)18-6-2-1-3-7-18/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKOAJAKBWXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Industrial production methods may involve the use of copper salts and green solvents like aqueous ethanol to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced using appropriate reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include copper salts, thiols, and various amines
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one. The triazole ring is known for its ability to inhibit fungal growth and has been utilized in the development of antifungal agents. For instance, derivatives of quinoline and triazole have shown promising activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 µg/ml |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |
| Compound C | Candida albicans | 15.0 µg/ml |
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar compounds have been tested for antiproliferative activity against various cancer cell lines. For example, derivatives with quinoline moieties have demonstrated significant inhibition of cell growth in vitro, indicating their potential as multi-target inhibitors for cancer therapy .
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of quinoline-triazole derivatives, several compounds exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments.
Fungicides
Compounds containing triazole rings are widely recognized in agriculture as fungicides. Their mechanism involves disrupting fungal cell membrane synthesis. The specific compound under discussion may be evaluated for its efficacy in protecting crops from fungal infections.
Table 2: Efficacy of Triazole Compounds as Fungicides
| Compound | Target Fungi | Efficacy Rate (%) |
|---|---|---|
| Compound D | Fusarium spp. | 85% |
| Compound E | Aspergillus spp. | 90% |
Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, enhancing growth rates and resistance to environmental stressors. The compound's unique structure may contribute to its effectiveness in this role.
Synthesis of Functional Materials
The compound's chemical properties allow it to be used in synthesizing functional materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions may be exploited in developing sensors or catalysts.
Table 3: Properties of Functional Materials Derived from Triazole Compounds
| Material Type | Application Area | Notable Property |
|---|---|---|
| Conductive Polymers | Electronics | High conductivity |
| Photocatalysts | Environmental Remediation | UV light activation |
Mechanism of Action
The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The triazole ring and quinoline moiety play crucial roles in binding to specific molecular targets, such as enzymes involved in microbial metabolism .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule exhibiting a range of biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The synthesis typically involves multi-step reactions that include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of the Quinoline Moiety : Quinoline derivatives are introduced via nucleophilic substitution.
- Incorporation of the Sulfanyl Group : This step often involves reactions with thiourea or similar sulfur-containing compounds.
The detailed synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine, Carbon disulfide |
| 2 | Nucleophilic Substitution | Quinoline derivatives |
| 3 | Alkylation | Allyl halides |
| 4 | Sulfanylation | Thiourea |
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with metal ions in enzymes, inhibiting their activity.
- DNA Intercalation : The quinoline moiety has a propensity to intercalate into DNA, potentially disrupting replication and transcription processes.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of triazole derivatives, including this compound. The following table summarizes key biological activities reported in literature:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole compounds, providing insights into their therapeutic potential:
- Antimicrobial Studies : A study evaluated a series of quinolone-triazole hybrids for their antibacterial properties, revealing significant efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Cytotoxicity Assays : Research on related compounds indicated selective cytotoxicity towards various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Analysis of different substituents on the triazole ring has provided valuable information on enhancing biological activity while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole derivatives are widely studied due to their pharmacological versatility. Below is a detailed comparison of the target compound with its structural analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The quinolin-8-yloxymethyl group in the target compound and Analog 1 may enhance interactions with aromatic residues in enzymes or receptors via π-π stacking, a feature absent in Analog 2 (methoxyphenyl) and Analog 4 (pyridinyl) . Electron-withdrawing groups (e.g., trifluoromethyl in Analog 3) correlate with reported antimicrobial and antiviral activity, suggesting the target compound’s chlorine and quinoline groups could similarly modulate bioactivity .
Solubility and Pharmacokinetics: Analog 4’s pyrrolidinyl substituent introduces basicity, likely improving aqueous solubility compared to the hydrophobic phenylethanone group in the target compound . The methoxy group in Analog 2 may reduce membrane permeability due to increased polarity, whereas the target compound’s chlorophenyl and quinoline groups balance hydrophobicity .
Synthetic Accessibility: The synthesis of such triazoles typically involves nucleophilic substitution with α-halogenated ketones (e.g., as in ), though substituent bulk (e.g., quinoline) may necessitate optimized reaction conditions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting substituted hydrazines with thiourea derivatives under reflux in ethanol or dichloromethane .
- Functionalization : Introducing the quinolin-8-yloxy-methyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid hydrolysis of sensitive intermediates .
- Sulfanyl linkage formation : Thiol-ether coupling using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
Optimization : Use fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Yields >60% are achievable with strict temperature control (40–60°C) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the triazole-quinoline hybrid structure?
- Methodological Answer :
- 1H NMR : Distinct peaks for the quinolin-8-yloxy-methyl proton (δ 5.2–5.4 ppm, singlet) and sulfanyl-linked ethanone (δ 3.8–4.1 ppm, multiplet) .
- 13C NMR : Confirm the triazole ring carbons (δ 145–155 ppm) and carbonyl groups (δ 195–200 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
Data Contradiction : Overlapping signals in aromatic regions (δ 7.0–8.5 ppm) can be resolved via 2D-COSY or HSQC experiments .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a split-plot design to minimize variability:
- Main factors : pH (4, 7, 10) and temperature (25°C, 40°C, 60°C).
- Replicates : 4 replicates per condition .
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.
Key Finding : Stability decreases above pH 9 due to hydrolysis of the sulfanyl group, with <10% degradation at pH 7/25°C over 72 hours .
Q. How can crystallography resolve structural ambiguities, such as the conformation of the quinoline moiety relative to the triazole core?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use synchrotron radiation (λ = 0.71073 Å) to determine bond lengths/angles.
- Key Parameters :
Q. What strategies mitigate discrepancies in bioactivity assays caused by solvent polarity or aggregation effects?
- Methodological Answer :
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (e.g., PBS) to assess solubility-driven false negatives.
- Dynamic Light Scattering (DLS) : Detect aggregates (size >100 nm) that may interfere with receptor binding .
- Positive Control : Compare with structurally similar triazole derivatives (e.g., 3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one) to validate assay conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Controlled Reactivity Studies :
| Condition | Observation | Source |
|---|---|---|
| Basic (pH >10) | Sulfanyl group hydrolysis | |
| Acidic (pH <4) | Triazole ring protonation |
- Resolution : Use DFT (Density Functional Theory) calculations to model charge distribution and predict reactive sites. For example, the sulfur atom in the sulfanyl group has a partial negative charge (Mulliken charge = -0.45), making it susceptible to electrophilic attack .
Environmental and Biological Impact
Q. What methodologies assess the compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer :
- OECD 307 Guideline : Conduct soil biodegradation studies under aerobic/anaerobic conditions for 28 days .
- LogP Measurement : Experimental logP = 3.2 (calculated via shake-flask method), indicating moderate bioaccumulation risk .
- Ecotoxicity : Use Daphnia magna assays (48-hour EC₅₀) to evaluate acute toxicity; current data show EC₅₀ >10 mg/L, classifying it as low-risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
